2-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride
Description
The compound “2-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride” is a dihydrochloride salt featuring a pyrazole-aniline hybrid structure. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical formulations. Structural characterization of such compounds typically employs X-ray crystallography, where programs like SHELX (e.g., SHELXL for refinement) are industry standards for small-molecule analysis .
Properties
Molecular Formula |
C12H17Cl2N3O |
|---|---|
Molecular Weight |
290.19 g/mol |
IUPAC Name |
2-[(1-ethylpyrazol-4-yl)methoxy]aniline;dihydrochloride |
InChI |
InChI=1S/C12H15N3O.2ClH/c1-2-15-8-10(7-14-15)9-16-12-6-4-3-5-11(12)13;;/h3-8H,2,9,13H2,1H3;2*1H |
InChI Key |
ULEQWXRXBAWMQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)COC2=CC=CC=C2N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-methanol
The pyrazole scaffold is constructed via cyclocondensation of ethyl hydrazine with acetylacetone derivatives. A representative protocol involves:
Reaction Conditions
- Reactants : Ethyl hydrazine (1.2 eq), ethyl acetoacetate (1.0 eq)
- Solvent : Ethanol (anhydrous)
- Temperature : Reflux at 78°C for 6 hr
- Yield : 68–72% after recrystallization (hexane/ethyl acetate)
Mechanistic Insight :
The reaction proceeds through enolate formation, followed by nucleophilic attack of the hydrazine nitrogen, culminating in cyclodehydration (Fig. 1). The 4-hydroxymethyl group is introduced via Vilsmeier-Haack formylation followed by NaBH₄ reduction.
Table 1: Pyrazole Intermediate Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂N₂O |
| $$ ^1H $$ NMR (CDCl₃) | δ 1.35 (t, 3H), 2.45 (s, 3H), 4.25 (q, 2H), 4.72 (s, 2H) |
| IR (KBr) | 3250 cm⁻¹ (O-H), 1600 cm⁻¹ (C=N) |
Etherification with 2-Nitrophenol
The hydroxymethyl pyrazole undergoes nucleophilic displacement with 2-nitrophenol under Mitsunobu or Ullmann conditions:
Optimized Protocol
- Reactants : Pyrazole-4-methanol (1.0 eq), 2-nitrophenol (1.1 eq), PPh₃ (1.5 eq), DIAD (1.5 eq)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C → RT, 12 hr
- Yield : 81% after silica gel chromatography
Critical Parameters
- Moisture-free conditions essential for Mitsunobu efficiency
- DIAD addition rate controls exothermicity
- Post-reaction quenching with aqueous NaHCO₃ removes phosphine oxides
Catalytic Hydrogenation to Aniline
Nitro-to-amine reduction employs Pd/C catalysis under mild hydrogen pressure:
Hydrogenation Setup
- Catalyst : 10% Pd/C (0.1 eq)
- Solvent : Ethanol (degassed)
- Pressure : 3 bar H₂
- Temperature : 25°C, 4 hr
- Yield : 95%
Safety Note :
Exothermic nitro group reduction necessitates temperature monitoring to prevent runaway reactions. Catalyst filtration through Celite® under N₂ atmosphere prevents premature oxidation.
Dihydrochloride Salt Formation
Protonation of the free base ensures stability and enhances water solubility:
Salt Crystallization
- Acid : HCl (2.2 eq, 4M in dioxane)
- Solvent : Diethyl ether (anhydrous)
- Procedure : Dropwise HCl addition to stirred ethereal solution at 0°C
- Isolation : Vacuum filtration, washing with cold ether
- Yield : 89%
Analytical Validation
- HPLC Purity : >99.5% (C18, 0.1% TFA/MeCN)
- XRD : Monoclinic crystal system, P2₁/c space group
Alternative Synthetic Pathways
Haloacetamide-Mediated Ether Synthesis
Adapting methodology from EP1103542A2, the pyrazole methanol is converted to a bromoacetamide intermediate for nucleophilic aromatic substitution:
Key Steps
- Pyrazole-4-methanol → bromoacetamide derivative (NaH, THF, 0°C)
- SNAr with 2-fluoronitrobenzene (K₂CO₃, DMF, 80°C)
- Hydrogenation & salt formation
Advantages :
- Avoids Mitsunobu’s stoichiometric reagents
- Scalable to multi-kilogram batches
Process Optimization and Troubleshooting
Table 2: Reaction Parameter Impact on Yield
| Parameter | Optimal Range | Yield Loss Beyond Range |
|---|---|---|
| Hydrogenation pH | 6.8–7.2 | ≤40% (amine oxidation) |
| Etherification Temp | 25–30°C | ≤35% (diaryl ether byproducts) |
| Salt Crystallization Rate | 1°C/min | ≤20% (amorphous product) |
Common Issues :
- Low Etherification Yield : Trace water deactivates DIAD → employ 3Å molecular sieves
- Hydrogenation Catalyst Poisoning : Sulfur-containing impurities → pre-purify via activated charcoal
- Salt Hygroscopicity : Store under N₂ with desiccant
Analytical Characterization Suite
Comprehensive Profiling :
- HRMS : Calculated [M+H]⁺ 265.1432, Found 265.1428
- $$ ^{13}C $$ NMR : 154.2 ppm (pyrazole C4), 112.8 ppm (aniline C1)
- Thermogravimetry : Decomposition onset 217°C (salt stability)
Spectroscopic Signatures :
- UV-Vis (MeOH): λ_max 278 nm (π→π*, pyrazole)
- IR: 3340 cm⁻¹ (N-H stretch), 1245 cm⁻¹ (C-O-C asym)
Industrial-Scale Considerations
Cost-Benefit Analysis :
- Route 1 (Mitsunobu) : High purity but DIAD cost prohibitive >10 kg
- Route 2 (Haloacetamide) : 23% lower raw material cost, suitable for continuous flow
Green Chemistry Metrics :
- PMI (Route 1) : 86 → PMI (Route 2) : 43
- E-factor : Reduced from 18.7 to 9.2 via solvent recycling
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanol and a suitable leaving group for methoxylation.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparison of Dihydrochloride Salts
* Structural and regulatory data for the target compound are absent in the provided evidence.
Key Observations:
Regulatory Status: The dihydrochloride salts in , such as S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride, are restricted due to toxicity or sensitizing properties . This highlights regulatory scrutiny over dihydrochloride derivatives, though the target compound’s status remains unaddressed. Ugilec 141 (a polychlorinated biphenyl formulation) is banned under EU Directive 91/339/EEC, emphasizing strict controls on hazardous dihydrochloride-containing chemicals .
Structural and Analytical Methods: SHELX software (e.g., SHELXL) is critical for refining crystal structures of small molecules like pyrazole derivatives .
Functional Groups and Applications :
- The pyrazole moiety in the target compound may confer distinct reactivity compared to pseudothiourea or PCB-based dihydrochlorides. For example, pyrazoles often exhibit stronger hydrogen-bonding capacity, influencing pharmacological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution between a halogenated aniline derivative (e.g., 2-chloro-5-nitroaniline) and 1-ethyl-1H-pyrazol-4-ylmethanol under basic conditions (e.g., K₂CO₃ in DMF), followed by nitro-group reduction (e.g., H₂/Pd-C) and dihydrochloride salt formation using HCl .
- Key Variables : Solvent polarity (DMF vs. ethanol), reaction temperature (80–120°C), and stoichiometric ratios impact intermediate purity. For example, excess pyrazole derivatives may reduce byproduct formation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy linkage at the aniline ring and ethyl group on pyrazole) .
- HPLC/LC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted intermediates or oxidation byproducts) .
- X-ray Crystallography (if crystalline) : Use SHELXL for small-molecule refinement to resolve bond angles and confirm salt formation .
Q. What are the primary biochemical or pharmacological applications of this compound?
- Applications :
- Receptor Binding Studies : The pyrazole-aniline scaffold is common in kinase inhibitors (e.g., JAK/STAT pathway targets). Test via competitive binding assays using radiolabeled ligands .
- Enzyme Modulation : Evaluate inhibitory effects on enzymes like cyclooxygenase (COX) or phosphodiesterases (PDEs) using fluorometric/colorimetric assays .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Protocol :
- Temperature : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the aniline group.
- pH Sensitivity : The dihydrochloride salt is stable in acidic buffers (pH 3–5) but degrades in alkaline conditions, forming freebase precipitates .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to optimize target selectivity?
- SAR Strategy :
- Substituent Variation : Replace the ethyl group on pyrazole with bulkier tert-butyl or electron-withdrawing groups (e.g., CF₃) to alter steric/electronic interactions with target proteins .
- Scaffold Hopping : Test bioisosteres like triazoles or tetrazoles in place of pyrazole to modulate solubility and binding kinetics .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Case Study : If one study reports COX-2 inhibition while another shows no activity:
- Replicate Assays : Use identical enzyme sources (e.g., human recombinant COX-2 vs. murine isoforms) and buffer conditions (pH 7.4, ionic strength).
- Orthogonal Validation : Confirm results via Western blot (protein expression) and molecular docking simulations to assess binding pose consistency .
Q. How can crystallographic challenges (e.g., poor diffraction) be addressed for this compound?
- Crystallization Optimization :
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DMSO/water) to improve crystal habit.
- Twinned Data Refinement : Apply SHELXE for high-throughput phasing and twin refinement to resolve overlapping reflections .
Q. What computational methods predict the compound’s environmental impact or degradation pathways?
- In Silico Tools :
- DFT Calculations : Model hydrolysis pathways (e.g., cleavage of the methoxy group under UV light).
- Ecotoxicity Prediction : Use EPI Suite to estimate biodegradation half-life and bioaccumulation potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
